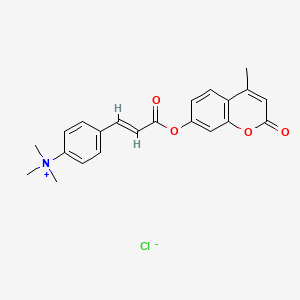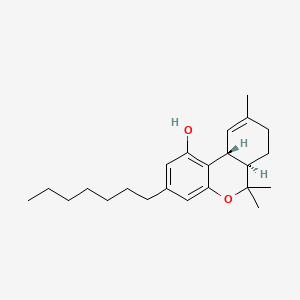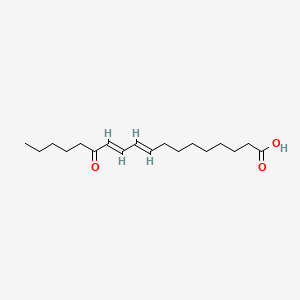
13-OxoODE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-OxoODE is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . It stimulates cell proliferation when instilled intrarectally in rats . This compound has also been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes, mostly esterified to phospholipids .
Synthesis Analysis
This compound is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . A study on dairy cows suggests that lipolysis modulates the biosynthesis of inflammatory lipid mediators derived from linoleic acid .Molecular Structure Analysis
The molecular formula of this compound is C18H30O3 . Its average mass is 294.429 Da and its monoisotopic mass is 294.219482 Da .Chemical Reactions Analysis
This compound is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa . It has also been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes, mostly esterified to phospholipids .Physical and Chemical Properties Analysis
The molecular formula of this compound is C18H30O3 . Its average mass is 294.429 Da and its monoisotopic mass is 294.219482 Da .Aplicaciones Científicas De Investigación
Lipid Metabolism and Inflammation in Dairy Cows
13-OxoODE, as a product of oxidized linoleic acid metabolites (OXLAM), plays a role in modulating lipid metabolism and inflammation in adipose tissue. A study on periparturient dairy cows showed that this compound, along with other OXLAMs, can facilitate inflammation resolution and promote lipogenesis. This study provided insights into how hormone-sensitive lipase activity influences OXLAM biosynthesis, revealing its role in adipose tissue inflammation and lipolytic responses in dairy cows (Contreras et al., 2019).
Lipid Oxidation Products in Nonalcoholic Steatohepatitis
In the context of nonalcoholic steatohepatitis (NASH), this compound is involved as an oxidized lipid product of linoleic acid. Research indicates that drugs like Pentoxifylline can decrease levels of this compound, which are linked to the histological severity of nonalcoholic fatty liver disease. This highlights the role of this compound in the pathogenesis and progression of NASH and suggests its potential as a biomarker for disease severity (Zein et al., 2012).
Measurement and Identification in Biological Samples
Advancements in mass spectrometry techniques have enabled the accurate measurement and identification of this compound in biological samples, such as rat plasma. This is crucial for understanding its role in various pathological conditions. The study by Yuan et al. (2013) demonstrates a method for quantifying this compound, which can provide insights into disease pathogenesis linked to linoleic acid metabolites (Yuan et al., 2013).
Oxidized Linoleic Acid Metabolites in Human Disease
The role of this compound extends to human diseases, such as Alzheimer's dementia and non-alcoholic steatohepatitis, where elevated plasma levels of OXLAMs, including this compound, have been observed. These findings suggest that dietary modulation might influence the synthesis and accumulation of this compound, potentially impacting the course of these diseases (Ramsden et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
13-OxoODE, as a key metabolite, substantially contributes to radioprotection . It has the potential to provide detailed pathway profiling in tissues and biofluids where the disruption of bioactive oxylipins may be involved in disease states . This could offer effective biological targets for treating radiation-induced adverse effects .
Propiedades
Número CAS |
31385-09-8 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
13-oxooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21) |
Clave InChI |
JHXAZBBVQSRKJR-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCC(=O)/C=C/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |
SMILES canónico |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |
Sinónimos |
13-keto-9,11,-octadecadienoic acid 13-KODDA 13-oxo-9,11-octadecadienoic acid 13-OXO-ODE 13-oxooctadecadienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

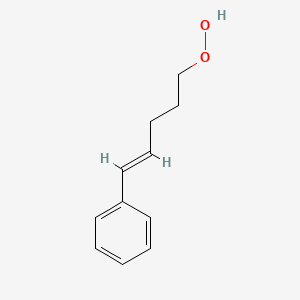

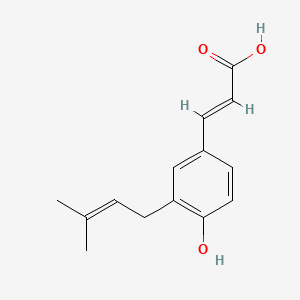
![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)

![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)
